molecular formula C10H6F3NO B13906402 7-Hydroxy-4-(trifluoromethyl)quinoline

7-Hydroxy-4-(trifluoromethyl)quinoline

Cat. No.: B13906402
M. Wt: 213.16 g/mol
InChI Key: YGARVBDNRLHWQC-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique chemical structure, which includes a quinoline core substituted with a hydroxy group at the 7th position and a trifluoromethyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature . Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

7-Hydroxy-4-(trifluoromethyl)quinoline has been extensively studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival . The compound’s unique structure allows it to interact with specific molecular targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

  • 4-Hydroxy-2-methylquinoline
  • 4-Hydroxy-1-methyl-2(1H)-quinolone
  • 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
  • 4-Hydroxy-7-(trifluoromethyl)coumarin

Comparison: Compared to these similar compounds, 7-Hydroxy-4-(trifluoromethyl)quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a probe in biological studies .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-(trifluoromethyl)quinolin-7-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H

InChI Key

YGARVBDNRLHWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F

Origin of Product

United States

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